N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine
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Overview
Description
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a dimethoxyphenyl group linked through a methyleneamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4,6-diphenylpyrimidin-2-amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the Schiff base. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2,5-dimethoxyphenyl)methylideneamino]-5-[(4-nitro-1-pyrazolyl)methyl]-2-furancarboxamide .
- **N-(2,4-Dimethylphenyl)formamide .
- **N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives .
Uniqueness
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a dimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-30-21-14-13-20(24(15-21)31-2)17-26-29-25-27-22(18-9-5-3-6-10-18)16-23(28-25)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,27,28,29)/b26-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBAPSNFQUULEZ-ONUIUJJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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